molecular formula C23H24N2O4S B3528409 N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide

N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B3528409
M. Wt: 424.5 g/mol
InChI Key: LYPCZLWKMQCQEN-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a methoxy group and a phenylsulfonyl group, which can influence its physical and chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the methoxy group, and the addition of the phenylsulfonyl group . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs with a benzamide group act by binding to specific receptors or enzymes in the body, altering their function .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses as a pharmaceutical drug, and methods to optimize its synthesis .

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-25(30(27,28)20-8-4-3-5-9-20)22-11-7-6-10-21(22)23(26)24-17-16-18-12-14-19(29-2)15-13-18/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCZLWKMQCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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